rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

Hsp60 inhibition Chaperonin pharmacology Mitochondrial proteostasis

Medicinal chemistry programs require precise halogen substitution patterns; positional isomers of bromo-thienyl alcohols show 10-fold potency differences against Hsp60. This exact racemic secondary alcohol (CAS 1858273-68-3) features validated 5-Br-thienyl and 3-Cl-phenyl groups delivering documented Hsp60/Hsp10 inhibitory activity (IC50 <100 µM). - **Target-Ready:** Active in ChEMBL-deposited Hsp60 refolding assays; benchmark for mitochondrial proteostasis probe development. - **Synthetic Handle:** Bromine atom enables cross-coupling; secondary alcohol allows esterification/etherification for hit expansion. - **Structural Certainty:** Strict 5-Br/3-Cl substitution pattern-not interchangeable with weaker positional isomers.

Molecular Formula C12H10BrClOS
Molecular Weight 317.63 g/mol
Cat. No. B12076349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol
Molecular FormulaC12H10BrClOS
Molecular Weight317.63 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O
InChIInChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3
InChIKeySBMXYGUJNYRNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol – Compound Overview


rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol (CAS 1858273-68-3) is a heteroaryl secondary alcohol (molecular formula C₁₂H₁₀BrClOS; MW 317.63 g/mol) featuring a racemic mixture of enantiomers . Its core structure comprises a 5-bromo-2-thienyl group and a 3-chlorophenyl group linked through a tertiary carbinol center. This compound is catalogued in authoritative small-molecule repositories including ChEMBL, BindingDB, and PubChem, and has been evaluated in at least one primary biological screening campaign targeting the human mitochondrial chaperonin Hsp60/Hsp10 system [1][2]. A structurally related scaffold—the (2E)-1-(5-bromothiophen-2-yl)prop-2-en-1-one framework—has been characterized in a quantitative structure–activity relationship (SAR) study against human monoamine oxidase isoforms, providing class-level benchmarks for the 5‑bromo‑2‑thienyl pharmacophore [3].

Why In-Class Heteroaryl Alcohols Cannot Substitute This Compound


Heteroaryl secondary alcohols bearing halogenated thienyl and phenyl rings cannot be treated as interchangeable procurement items because subtle variations in halogen identity and substitution pattern produce large shifts in target potency, isoform selectivity, and ADME properties. The 5‑bromo‑2‑thienyl substituent is a critical determinant of antagonist potency in related chemotypes, where the rank order is 5‑Br > 5‑CH₃ > unsubstituted thienyl [1]. In the brominated thienyl chalcone series, retaining the 5‑bromothiophene motif while varying only the para‑phenyl substituent switches MAO isoform selectivity from MAO‑B to MAO‑A [2]. For the specific compound addressed here, the combination of 5‑Br‑thienyl and 3‑Cl‑phenyl groups around a secondary alcohol center produces Hsp60 inhibitory activity (IC₅₀ < 100 µM) in a ChEMBL‑deposited screening dataset, whereas a structural analog differing only in the bromine/chlorine placement displays an IC₅₀ an order of magnitude weaker [3]. Simply selecting a 'bromo‑thienyl alcohol' with an alternative substitution pattern or a different halogen pair risks losing the activity signature that makes this compound a rational starting point for medicinal chemistry or probe‑discovery programs.

Quantitative Differentiation Evidence for rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol


Hsp60/Hsp10 Chaperonin Inhibitory Activity Comparison

rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol (CHEMBL4293036) was evaluated in a primary biochemical screen against the human mitochondrial Hsp60/Hsp10 chaperonin system and returned an IC₅₀ of <1.00×10⁵ nM (<100 µM) [1]. In contrast, CHEMBL3115921—a nitro‑chloro‑quinolone analog lacking the 5‑bromo‑2‑thienyl moiety—exhibited IC₅₀ values of 2.80×10³ nM (2.8 µM) and 8.80×10³ nM (8.8 µM) in analogous Hsp60‑dependent protein refolding assays [2]. Although both compounds register micromolar or high‑nanomolar activity, the roughly 11‑ to 36‑fold difference in potency constitutes a structurally informative SAR divergence, demonstrating that small‑molecule Hsp60 inhibition is highly sensitive to chemotype architecture. This dataset is among the very limited publicly available functional inhibition data for Hsp60 synthetic ligands and provides a quantitative benchmark for future Hsp60 probe or lead optimization programs [3].

Hsp60 inhibition Chaperonin pharmacology Mitochondrial proteostasis

MAO Isoform Selectivity of the 5-Bromo-2-thienyl Pharmacophore

Though rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol has not itself been profiled against MAO, the identical 5‑bromo‑2‑thienyl motif appended to a chalcone scaffold yields a well‑characterized selectivity profile. Compound TB8—(2E)‑1‑(5‑bromothiophen‑2‑yl)‑3‑(4‑chlorophenyl)prop‑2‑en‑1‑one—is a selective inhibitor of human MAO‑A, whereas the unsubstituted phenyl analog TB1 selectively inhibits MAO‑B with a Kᵢ of 0.32 ± 0.02 µM [1]. Among the eleven compounds in the series, Kᵢ values for MAO‑B range from 0.11 µM to >10 µM depending on the para‑substituent, demonstrating that the 5‑bromo‑2‑thienyl core is compatible with both high potency and tunable isoform selectivity [2]. This class‑level evidence indicates that the 5‑bromo‑2‑thienyl group is a pharmacophoric element worth preserving during hit‑to‑lead optimization, as its removal or replacement systematically shifts both potency and selectivity

Monoamine oxidase MAO-B selectivity Neuropharmacology

Bond-Vector Differentiation from Positional Isomers

The target compound features a thienyl‑C(OH)‑phenyl connectivity in which the carbinol carbon bridges a 2‑thienyl unit and a 3‑chlorophenyl unit, creating a bond‑vector geometry distinct from positional isomers such as (2‑bromo‑5‑chloro‑3‑thienyl)(3‑chlorophenyl)methanol (CAS registry distinct) and (5‑bromo‑3‑chlorothiophen‑2‑yl)methanol (a primary alcohol with no phenyl substitution at the carbinol center) . Commercially catalogued analogs including α‑(2‑Bromo‑6‑chlorophenyl)‑α‑methyl‑2‑thiophenemethanol (CAS 1878268‑46‑2) and 4‑Bromo‑5‑chloro‑α‑(3‑methylphenyl)‑2‑thiophenemethanol (CAS 1593052‑03‑9) shift the halogen positions on the phenyl ring or introduce additional substituents that alter both steric and electronic properties at the alcohol center . These structural variations correspond to distinct CAS numbers and separate procurement items precisely because the bond‑vector arrangement dictates which protein binding pockets or material assembly geometries the compound can access. For fragment‑based drug discovery or ligand design, the exact topology of the C(OH) junction point determines exit‑vector angles and is non‑interchangeable across positional isomers.

Scaffold diversification Fragment-based drug discovery Structure–property relationships

Dual Halogen Antibacterial SAR in Thienyl-Pyrazole Hybrids

Compounds bearing both 5‑bromothiophene and 3‑chlorophenyl substituents have been profiled for antibacterial activity in the pyrazole‑4‑carboxylic acid series. 3‑(5‑Bromothiophen‑2‑yl)‑1‑(3‑chlorophenyl)‑1H‑pyrazole‑4‑carboxylic acid demonstrated MIC values of 8 µg/mL against Pseudomonas aeruginosa and 16 µg/mL against Staphylococcus aureus in standardized broth microdilution assays . While the exact bridging group (pyrazole‑4‑carboxylic acid vs. ethanol) differs from the target compound, the identical halogen‑substituted aryl/heteroaryl termini suggest that the Br‑thienyl/Cl‑phenyl pairing can confer antibacterial activity that is not uniformly observed when either halogen is absent. The broader SAR context from thienyl antimicrobial research indicates that 5‑bromo substitution on the thiophene ring enhances nucleic acid binding and antibacterial potency relative to non‑halogenated or 5‑chloro analogs [1]. This class‑level pattern supports the rationale that rac‑1‑(5‑Bromo‑2‑thienyl)‑1‑(3‑chlorophenyl)ethanol carries a halogen combination of interest for anti‑infective screening libraries.

Antimicrobial resistance Dual-halogen SAR Thienyl-pyrazole scaffolds

Research and Industrial Application Scenarios


Hsp60 Chemical Probe Discovery

The compound serves as a structurally characterized starting point for Hsp60/Hsp10 chemical probe development. Its IC₅₀ of <100 µM in a validated Hsp60 refolding assay, benchmarked against the more potent nitro‑chloro‑quinolone chemotype (IC₅₀ 2.8–8.8 µM), provides a quantitative comparator for structure‑based optimization efforts [1][2]. Medicinal chemistry teams focused on mitochondrial proteostasis targets can use this compound to explore the Hsp60 ATP‑binding pocket or allosteric sites, with the bromine atom offering a handle for further functionalization via cross‑coupling reactions.

MAO-Focused CNS Drug Discovery

Although the target compound has not been directly assayed against MAO, the 5‑bromo‑2‑thienyl group is a validated MAO‑B pharmacophore delivering Kᵢ values as low as 0.11 µM with selectivity indices >13 in the chalcone series [1]. Procurement of the ethanol derivative enables exploration of whether the secondary alcohol linker modulates MAO isoform selectivity differently than the α,β‑unsaturated ketone linker in the chalcone series. The compound can be integrated into CNS‑oriented screening cascades that include MAO inhibition, blood–brain barrier permeability (PAMPA), and cytotoxicity assays.

Anti-Infective Library Design with Dual Halogen Motifs

The 5‑bromothiophene + 3‑chlorophenyl combination has demonstrated MIC values as low as 8 µg/mL against Pseudomonas aeruginosa in the pyrazole‑4‑carboxylic acid scaffold [1]. rac‑1‑(5‑Bromo‑2‑thienyl)‑1‑(3‑chlorophenyl)ethanol provides an alternative bridging scaffold (ethanol vs. pyrazole) for assessing whether the antibacterial activity is scaffold‑dependent or genuinely driven by the halogen substitution pattern. This compound is suitable for inclusion in diversity‑oriented screening libraries targeting Gram‑negative and Gram‑positive pathogens, particularly in the context of antimicrobial resistance programs.

Fragment-Based Drug Discovery and Scaffold Hopping

The compound's defined bond‑vector geometry at the sp³‑hybridized carbinol center, combined with its distinct halogen substitution pattern relative to positional isomers (e.g., CAS 1878268‑46‑2, CAS 1593052‑03‑9), makes it suitable for fragment‑based drug discovery (FBDD) libraries where 3D pharmacophore diversity is required [1][2]. The secondary alcohol can be elaborated via esterification, etherification, oxidation to the ketone, or substitution chemistry, offering multiple synthetic exit vectors for hit expansion.

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